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2-Pentylcyclohexane-1,3-dione

Cat. No.: B14501622
CAS No.: 63589-01-5
M. Wt: 182.26 g/mol
InChI Key: YGYGJJXSQBMORG-UHFFFAOYSA-N
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Description

Significance of the Cyclohexane-1,3-dione Structural Motif in Organic Chemistry

The cyclohexane-1,3-dione scaffold is a key structural precursor in the synthesis of a plethora of synthetically significant compounds. tandfonline.comresearchgate.net Its versatility is attributed to the presence of highly active methylene (B1212753) and dicarbonyl groups, which allow for a wide range of chemical transformations. tandfonline.comresearchgate.net These derivatives are crucial intermediates in the production of various biologically active molecules, including natural products, heterocycles, and pharmaceuticals. researchgate.netresearchgate.net The applications of these compounds are diverse, with research highlighting their use in developing herbicides, pesticides, and drugs with anti-inflammatory, antibacterial, antiviral, and anticancer properties. tandfonline.comresearchgate.net

The reactivity of the cyclohexane-1,3-dione ring system, particularly its ability to exist in equilibrium with its enol tautomer, makes it a valuable tool in organic synthesis. wikipedia.org This property facilitates a variety of reactions, including alkylations, condensations, and cycloadditions, leading to the construction of complex molecular architectures.

Contextualization of 2-Pentylcyclohexane-1,3-dione within Substituted Cyclohexane-1,3-dione Derivatives

This compound is a member of the broad class of substituted cyclohexane-1,3-dione derivatives. The core structure can be modified at various positions, with substitutions at the C-2, C-4, and C-5 positions being common. These substitutions significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

For instance, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a widely used reagent in organic synthesis. wikipedia.org Other derivatives have found commercial applications as herbicides, such as cycloxydim, sethoxydim, and mesotrione. wikipedia.org The introduction of a pentyl group at the C-2 position, as in this compound, imparts specific characteristics to the molecule, influencing its reactivity and potential applications. Research on various substituted derivatives has shown that the nature and position of the substituent group are critical in determining the compound's utility, for example, in the development of new herbicidal agents. google.compublish.csiro.au

Historical Perspectives on Cyclohexane-1,3-dione Synthesis and Applications

The synthesis of cyclohexane-1,3-dione and its derivatives has been a subject of interest for many decades. An early and common method for producing the parent compound, 1,3-cyclohexanedione (B196179) (also known as dihydroresorcinol), involves the semi-hydrogenation of resorcinol. wikipedia.org Over the years, numerous synthetic strategies have been developed to access a wide variety of substituted derivatives.

A notable advancement has been the development of one-pot processes, such as the regio-selective Michael-Claisen condensation, which offers an atom-economical route to substituted cyclohexane-1,3-diones from simple starting materials like acetone (B3395972) and α,β-unsaturated esters. google.comthieme-connect.comorganic-chemistry.org These methods have been crucial for overcoming challenges associated with the reactivity of starting materials and for enabling the large-scale production of these important intermediates. thieme-connect.comorganic-chemistry.org

The applications of cyclohexane-1,3-diones have expanded over time, moving from their initial use as chemical intermediates to their current role as key components in the synthesis of high-value molecules. They are recognized as essential building blocks for various pharmaceuticals, including anti-inflammatory drugs and antibiotics, as well as for agrochemicals. nbinno.com

Scope of Research Focus on this compound and its Analogues

Current research on this compound and its analogues is primarily focused on their synthetic utility and potential biological activities. The synthesis of this specific compound has been reported in the context of developing general strategies for preparing 2-alkyl-1,3-diones. umich.edu Studies have explored various reaction conditions and catalysts to optimize the yield and purity of these compounds.

Furthermore, the broader class of 2-acyl-cyclohexane-1,3-diones, which includes structures analogous to this compound, has been investigated for its herbicidal properties. mdpi.com This research often involves the synthesis of a series of analogues with varying side chains to establish structure-activity relationships and identify potent inhibitors of plant enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com The insights gained from these studies contribute to the rational design of new and more effective agrochemicals.

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound63589-01-5C11H18O2182.26
Cyclohexane-1,3-dione504-02-9C6H8O2112.13
Dimedone126-81-8C8H12O2140.18
Resorcinol108-46-3C6H6O2110.11
Acetone67-64-1C3H6O58.08
Ethyl acrylate (B77674)140-88-5C5H8O2100.12
Cycloxydim101205-02-1C17H27NO3S325.47
Sethoxydim74051-80-2C17H29NO3S327.48
Mesotrione104206-82-8C14H13NO7S339.32
p-Hydroxyphenylpyruvate dioxygenaseN/AN/AN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B14501622 2-Pentylcyclohexane-1,3-dione CAS No. 63589-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63589-01-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-pentylcyclohexane-1,3-dione

InChI

InChI=1S/C11H18O2/c1-2-3-4-6-9-10(12)7-5-8-11(9)13/h9H,2-8H2,1H3

InChI Key

YGYGJJXSQBMORG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)CCCC1=O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2 Pentylcyclohexane 1,3 Dione Analogues

Advanced Derivatization for Analytical and Synthetic Purposes

Generation of Imine and Aza-Conjugate Addition Products

The reaction of 2-pentylcyclohexane-1,3-dione with primary or secondary amines leads to the formation of β-enaminones. These compounds are stabilized by conjugation between the amine lone pair and the carbonyl group. The resulting enamines are key intermediates for further derivatization, particularly in aza-conjugate addition reactions, also known as aza-Michael additions.

Enamine formation: Reaction of this compound with a secondary amine.

Michael addition: The enamine adds to an α,β-unsaturated carbonyl compound.

Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate a ketone.

The reactivity of these systems allows for the synthesis of a diverse array of functionalized molecules. For instance, the reaction of cyclohexane-1,3-dione derivatives with various substrates like aldehydes, malononitrile, and chalcones in the presence of amines or ammonium acetate can yield six-membered nitrogen-containing heterocycles such as 1,4-dihydropyridines and acridine-1,8-diones researchgate.net.

While specific studies detailing the aza-conjugate addition products of this compound are not extensively documented in publicly available literature, the general reactivity of cyclohexane-1,3-dione enamines is well-established. The following table illustrates the types of products that can be expected from the aza-Michael addition of amines to α,β-unsaturated compounds, a reaction pathway analogous to that of enamines derived from this compound.

Amine NucleophileMichael AcceptorProduct Type
Aniline2-Cyclohexen-1-one3-(Phenylamino)cyclohexan-1-one
PiperidineMethyl Acrylate (B77674)Methyl 3-(piperidin-1-yl)propanoate
BenzylamineAcrylonitrile3-(Benzylamino)propanenitrile

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

Enamines derived from this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the enamine can function as the diene component, reacting with a suitable dienophile to form a six-membered ring. When the dienophile is part of the same molecule as the enamine, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of complex polycyclic structures.

The viability and stereochemical outcome of the IMDA reaction are influenced by the nature of the tether connecting the diene and dienophile, as well as the substituents on both moieties. While specific examples of intramolecular Diels-Alder reactions starting from this compound enamines are not readily found in the literature, the general principles of IMDA reactions of dienamines are well-understood ua.es. These reactions provide a powerful method for the construction of intricate carbocyclic and heterocyclic frameworks oregonstate.edunih.gov.

The following table provides a conceptual overview of potential intramolecular Diels-Alder reactions involving derivatives of this compound, based on established reactivity patterns of similar systems.

Tethered DienophileExpected Product Skeleton
AlkeneFused polycyclic system with a new cyclohexene ring
AlkyneFused polycyclic system with a new cyclohexadiene ring
α,β-Unsaturated EsterFused lactam-containing polycyclic system

The study of such intramolecular cycloadditions is a key area of research for the synthesis of natural products and other complex organic molecules.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-pentylcyclohexane-1,3-dione, offering detailed insights into the proton and carbon environments within the molecule. In solution, compounds of this class predominantly exist in their enol form, a feature that significantly influences their NMR spectra. wikipedia.org

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule, allowing for structural verification and the detection of impurities. The spectrum of this compound is characterized by distinct signals corresponding to the pentyl chain and the cyclohexane-1,3-dione ring.

The protons of the pentyl group typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to produce a triplet signal around δ 0.9 ppm. The methylene (B1212753) groups (CH₂) of the pentyl chain will appear as multiplets between approximately δ 1.2 and 2.5 ppm.

The protons on the cyclohexane (B81311) ring will have characteristic chemical shifts. The methylene protons at the C5 position are expected to resonate as a quintet around δ 1.9-2.1 ppm, while the methylene protons at the C4 and C6 positions, adjacent to the carbonyl groups, will appear as triplets further downfield, typically in the range of δ 2.3-2.7 ppm. Due to the keto-enol tautomerism, a broad signal for the enolic hydroxyl proton may be observed far downfield, often above δ 10 ppm, although its presence and position can be highly dependent on the solvent and concentration.

The integration of these signals provides a quantitative measure of the protons in each environment, which is crucial for confirming the structure and assessing the purity of the sample. The synthesis and spectroscopic verification of a range of 2-acyl-cyclohexane-1,3-diones, including analogs with varying alkyl side chains, have been reported, confirming the utility of ¹H NMR in their structural characterization. mdpi.comnih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Enolic OH>10broad singlet1H
Ring CH₂ (C4, C6)2.3 - 2.7triplet4H
Ring CH₂ (C5)1.9 - 2.1quintet2H
Pentyl α-CH₂~2.5triplet2H
Pentyl β,γ,δ-CH₂1.2 - 1.6multiplet6H
Pentyl ω-CH₃~0.9triplet3H

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete analysis of the carbon skeleton.

For this compound, the carbonyl carbons (C1 and C3) of the dione (B5365651) ring are the most deshielded, appearing significantly downfield, typically in the range of δ 190-210 ppm. The enolic carbons (C1, C2, C3) will show characteristic shifts reflecting their hybridisation state. The carbon at the C2 position, bearing the pentyl group, would resonate around δ 110-120 ppm.

The methylene carbons of the cyclohexane ring (C4, C5, C6) are expected in the upfield region, generally between δ 20 and 40 ppm. The carbons of the pentyl side chain will also appear in this region, with the terminal methyl carbon being the most shielded (lowest chemical shift, ~δ 14 ppm). The specific chemical shifts for each carbon provide definitive evidence for the connectivity of the molecular structure.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

Assignment Chemical Shift (δ, ppm)
C1, C3 (C=O)190 - 210
C2110 - 120
C4, C630 - 40
C520 - 30
Pentyl α-C~35
Pentyl β,γ,δ-C22 - 32
Pentyl ω-C~14

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). For this compound, with a molecular formula of C₁₁H₁₈O₂, the calculated exact mass is 182.1307 Da. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 183.1380 or the sodiated adduct [M+Na]⁺ at m/z 205.1201. The experimentally measured mass is then compared to the calculated mass; a match within a few parts per million (ppm) confirms the elemental composition. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS has been successfully used to verify the structures of synthesized 2-acyl-cyclohexane-1,3-dione analogs. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in a mixture before their detection by mass spectrometry. Given its molecular weight and structure, this compound is amenable to GC-MS analysis. The gas chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions (e.g., column type, temperature program). The mass spectrometer then fragments the eluted compound into a pattern of smaller ions. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries (like the NIST library) for identification. Common fragmentation pathways for this class of compounds would involve cleavage of the pentyl side chain and fragmentation of the cyclohexane ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing less volatile or thermally labile compounds. It is particularly well-suited for the analysis of triketone herbicides, a class to which this compound belongs, in complex matrices such as environmental water samples. The compound is first separated by liquid chromatography, typically reversed-phase HPLC, and then ionized (e.g., by ESI) and detected by the mass spectrometer. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity, allowing for trace-level quantification. This technique has been extensively developed for the detection of related triketone herbicides, demonstrating its applicability for the analysis of this compound in various samples.

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. For this compound, various chromatographic methods are employed to ensure high purity after synthesis and to analyze it within complex matrices.

Column chromatography is an indispensable method for the purification of organic compounds on a preparative scale. youtube.comyoutube.com This technique separates molecules based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. teledynelabs.com For the purification of this compound, a crude reaction mixture is loaded onto the top of a column packed with silica gel. youtube.com A solvent system, or eluent, is then passed through the column. youtube.com

The separation is based on polarity; the polar silica gel stationary phase retains more polar compounds more strongly, while less polar compounds travel down the column more quickly with the non-polar mobile phase. youtube.com A typical procedure involves eluting the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. rsc.orgrsc.org Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure this compound. youtube.com

Table 1: Representative Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica gel (230-400 mesh) hu-berlin.de
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol (B129727) mixture wiley-vch.de
Loading Method Dry loading or direct application of concentrated solution

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture with high resolution and sensitivity. It is particularly useful for assessing the purity of synthesized this compound and analyzing it in complex mixtures. The separation occurs in a column packed with small particles (the stationary phase) as a pressurized liquid solvent (the mobile phase) moves the sample through the column. sielc.com

For related 2-acyl-cyclohexane-1,3-diones, a common HPLC method involves using a reverse-phase column, such as a C18 column. mdpi.com In this mode, the stationary phase is non-polar, and the mobile phase is polar. The separation of this compound would be achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid to improve peak shape. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs light. mdpi.com

Table 2: Typical HPLC Conditions for Analysis of 2-Acyl-cyclohexane-1,3-diones

Parameter Condition Reference
Column C18 Reverse-Phase mdpi.com
Mobile Phase A 0.1% (v/v) trifluoroacetic acid in water mdpi.com
Mobile Phase B 0.08% (v/v) trifluoroacetic acid in 80% acetonitrile mdpi.com
Flow Rate 3 mL/min mdpi.com
Detection UV absorbance at 288 nm mdpi.com

| Injection Volume | 100 µL | mdpi.com |

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of neutral analytes, which is not possible with standard capillary electrophoresis. isfcppharmaspire.comscispace.com The technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration (CMC). longdom.org These surfactant molecules form micelles, which act as a pseudo-stationary phase. nih.gov

Neutral molecules like this compound derivatives can be separated based on how they partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org Analytes that are more soluble in the micelle will travel more slowly, while those that are less soluble will move more quickly with the bulk electroosmotic flow. longdom.org This technique is highly efficient and versatile, making it suitable for separating complex mixtures of neutral compounds with subtle structural differences. nih.gov Interestingly, the parent compound, cyclohexane-1,3-dione, has been successfully used as a derivatizing agent for the analysis of aldehydes by MEKC, highlighting the utility of this class of compounds within this analytical framework. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related 2-substituted cyclohexane-1,3-dione derivatives provides significant insight into its likely solid-state conformation. For instance, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione reveals that the cyclohexane-1,3-dione ring adopts a twist-boat conformation. nih.goviucr.org This deviation from a more stable chair conformation is a key structural feature. This technique allows for the precise measurement of atomic positions, from which all other structural parameters can be calculated.

Table 3: Representative Crystallographic Data for a Related Compound: 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione

Parameter Value Reference
Chemical Formula C₈H₈O₂S₂ iucr.org
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.2452 (5)
b (Å) 12.3965 (7)
c (Å) 8.8687 (5)
β (°) 98.783 (5)
Volume (ų) 896.79 (9)

| Ring Conformation | Twist-boat | nih.goviucr.org |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Tautomerism Studies

Like other β-dicarbonyl compounds, this compound can exist in a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. acs.org UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for studying this keto-enol tautomerism. nih.gov

The enol tautomer possesses a conjugated π-system (O=C-C=C-OH), which absorbs UV radiation at longer wavelengths compared to the non-conjugated diketo form. nih.gov By measuring the UV-Vis absorption spectrum of this compound in various solvents, researchers can investigate the position of the tautomeric equilibrium. The solvent polarity can significantly influence which tautomer is more stable; polar solvents may favor one form, while non-polar solvents may favor the other. mdpi.com A shift in the wavelength of maximum absorbance (λmax) or a change in the intensity of the absorption band provides evidence for a shift in the equilibrium. nih.gov

Fluorescence spectroscopy can also be employed, as the electronic excitation of one tautomer may lead to emission from another, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). researchgate.net The emission spectrum can therefore provide additional insights into the tautomeric behavior of the molecule. researchgate.net

Table 4: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents to Illustrate Tautomeric Shifts

Solvent Polarity Expected Predominant Tautomer Hypothetical λmax (nm)
Hexane Non-polar Enol (stabilized by intramolecular H-bonding) ~280
Acetonitrile Polar Aprotic Mixture ~270
Methanol Polar Protic Keto (stabilized by intermolecular H-bonding with solvent) ~255

| Water | Very Polar Protic | Keto | ~250 |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of 2-Pentylcyclohexane-1,3-dione.

The this compound molecule can exist in different tautomeric forms, primarily the diketo and various enol forms. The stability of these tautomers is crucial as it dictates the molecule's reactivity and biological activity. Density Functional Theory (DFT) is a widely used quantum-chemical method to determine the relative stability of such tautomers. jocpr.comresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the optimized geometries and electronic energies of each tautomer. jocpr.comnih.gov Studies on analogous cyclohexane-1,3-dione systems show that the enol form is often stabilized by an intramolecular hydrogen bond. researchgate.net The relative energies calculated by DFT help in determining the most stable tautomer in the gas phase. Furthermore, the influence of solvents on tautomeric equilibrium can be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the dielectric effect of the solvent. jocpr.com Generally, polar solvents may favor the stability of more polar tautomers. jocpr.com

The electronic structure, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential, can also be elucidated through DFT. These properties are fundamental to understanding the molecule's reactivity and intermolecular interaction capabilities.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT This table is illustrative, based on typical findings for similar compounds.

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)
Diketo2.52.1
Enol (Form A)0.00.0
Enol (Form B)0.80.5

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are determined from the optimized structure obtained via quantum chemical calculations. These parameters define the three-dimensional conformation of the molecule. For the cyclohexane-1,3-dione core, the ring conformation is of particular interest. Unlike the simple cyclohexane (B81311) chair, the presence of sp²-hybridized carbon atoms in the enol form and the diketo structure leads to different puckering, such as a twist-boat or envelope conformation. nih.gov

Analysis of these parameters provides insight into steric strain and intramolecular interactions. For instance, the dihedral angles within the cyclohexane ring define its specific conformation. scispace.com In related structures, unusual bond lengths or strained bond angles have been observed, which can influence the molecule's stability and reactivity. nih.gov Comparing calculated geometries with experimental data, if available from techniques like X-ray crystallography, serves to validate the computational model.

Table 2: Representative Geometric Parameters for the Cyclohexane-1,3-dione Ring This table presents typical or expected values for the core ring structure.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthCarbonyl group bond length~1.22 Å
C-C Bond Length (ring)Single bond within the ring~1.54 Å
C-C-C Bond Angle (ring)Angle between three adjacent ring carbons109° - 112°
C-C-C-C Dihedral AngleTorsion angle defining ring puckeringVariable (defines conformation)

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analysis

Molecular docking and QSAR are computational techniques used in drug design and discovery to predict how a molecule might interact with a biological target and to correlate its structural features with its biological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves docking the molecule into the active site of a specific protein or enzyme target. Cyclohexane-1,3-dione derivatives are known to inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) by chelating a ferrous ion in the active site. mdpi.com

Docking simulations can predict the binding pose and estimate the binding affinity (e.g., docking score). The results reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and metal chelation, between the ligand and the amino acid residues of the target protein. researchgate.net The pentyl group, for instance, would be expected to engage in hydrophobic interactions within a corresponding pocket in the receptor, potentially contributing significantly to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds including this compound, a QSAR model would correlate physicochemical, topological, and electronic properties (known as molecular descriptors) with a measured biological endpoint, such as the inhibitory concentration (IC50). researchgate.net

Key structural features for activity can be identified through this analysis. For example, QSAR studies on similar compounds have shown that the 1,3-dione moiety is essential for activity, while the nature of the substituent at the 2-position (like the pentyl group) modulates potency. mdpi.comresearchgate.net Descriptors related to hydrophobicity (e.g., LogP), steric bulk (e.g., molar refractivity), and electronic properties (e.g., partial charges) of the pentyl group would be critical inputs for the QSAR model. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Analysis of Cyclohexane-1,3-dione Derivatives

Descriptor ClassExample DescriptorPotential Relevance
ElectronicHOMO/LUMO EnergyRelates to chemical reactivity and charge transfer
TopologicalWiener IndexDescribes molecular branching
PhysicochemicalLogPMeasures hydrophobicity, important for membrane passage
StericMolar Refractivity (MR)Relates to molecular volume and polarizability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in water). researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, particularly the flexibility of the pentyl chain and the puckering of the cyclohexane ring in an aqueous solution. More importantly, when applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose. nih.gov By running a simulation for several nanoseconds, one can observe whether the key interactions (like hydrogen bonds or hydrophobic contacts) are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate the stability of the complex. researchgate.net This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone.

Conformational Analysis in Solution Environment

The three-dimensional structure of this compound is not static; the cyclohexane ring is flexible and can adopt several conformations. The most stable of these is the "chair" conformation. In a disubstituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is dictated by steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences steric crowding from other axial atoms or groups on the same side of the ring libretexts.org.

For this compound, the key to its conformational preference lies in the position of the bulky pentyl group. Substituents on a cyclohexane ring generally favor the equatorial position to minimize steric hindrance libretexts.orgscribd.com. The pentyl group, being significantly larger than a hydrogen atom, will strongly prefer the equatorial orientation to avoid the energetically unfavorable 1,3-diaxial interactions it would experience in the axial position libretexts.org.

The specific populations of different conformers in a solution can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing vicinal proton-proton coupling constants. researchgate.net These experimental findings are often complemented by quantum mechanical calculations, such as Density Functional Theory (DFT), which can compute the optimized geometries and relative free energies of the various possible conformations in different solvent environments researchgate.net. For dicarboxylic acid derivatives of cyclohexane, studies have shown that strong preferences for diequatorial conformations are observed in solvents like water and DMSO researchgate.net.

Table 1: Factors Influencing Conformational Stability of this compound

Feature Description Preferred Orientation for Pentyl Group Rationale
Chair Conformation The most stable conformation for the cyclohexane ring. N/A Minimizes angle and torsional strain.
Axial Position Substituent is oriented perpendicular to the plane of the ring. Unfavorable High steric strain due to 1,3-diaxial interactions with axial hydrogens. libretexts.org
Equatorial Position Substituent is oriented in the plane of the ring. Favorable Minimizes steric crowding, leading to greater stability. libretexts.orglibretexts.org

Investigation of Molecular System Behavior over Time

To understand how a molecule like this compound behaves dynamically, researchers employ molecular dynamics (MD) simulations. MD is a computational method that models the physical movements of atoms and molecules over a specific period, providing a view of the molecular system's evolution through time. nih.govresearchgate.net This technique allows for the evaluation of structural stability and conformational changes in a simulated environment, such as in an aqueous solution nih.gov.

In research involving similar cyclohexane-1,3-dione derivatives, MD simulations have been run for extended periods, such as 100 nanoseconds, to assess the stability of protein-ligand complexes. nih.govresearchgate.net Such simulations can reveal crucial information about the flexibility of the molecule and the persistence of specific intermolecular interactions, which are vital for applications like drug design. The simulation tracks parameters like root-mean-square deviation (RMSD) to quantify the stability of the molecule's conformation over the simulation time researchgate.net.

Application of Molecular Descriptors (Physicochemical and Electronic)

Molecular descriptors are numerical values that are calculated from the molecular structure and used to characterize its physicochemical and electronic properties. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity or chemical reactivity. nih.gov

Physicochemical Descriptors: These describe properties such as lipophilicity (LogP), molecular weight, and polar surface area. They are crucial for predicting a molecule's behavior in biological systems. For instance, the physicochemical contributions of a series of 2-acyl-cyclohexane-1,3-diones have been analyzed to understand their activity as inhibitors of certain enzymes nih.gov.

Electronic Descriptors: These relate to the electron distribution within the molecule. They include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and charge distribution. The electronic spectra of cyclohexane-1,3-dione derivatives show absorption bands that can be assigned to n→π* and π→π* electronic transitions of the carbonyl groups mdpi.com. These descriptors provide insight into the molecule's reactivity and its ability to engage in non-covalent interactions.

Table 2: Examples of Molecular Descriptors for Cyclohexane-1,3-dione Derivatives

Descriptor Type Example Significance
Physicochemical LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity and potential membrane permeability of the molecule.
Physicochemical Molecular Weight The mass of the molecule, affecting its diffusion and transport properties.
Physicochemical Polar Surface Area (PSA) Relates to hydrogen bonding potential and is often used to predict transport properties.
Electronic HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
Electronic LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
Electronic Dipole Moment Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Computational Tools and Software in Chemical Research (e.g., MOE)

A wide array of specialized software is used to perform the computational analyses described above. cambridgemedchemconsulting.comjstar-research.com One prominent example is the Molecular Operating Environment (MOE), a comprehensive software system designed for cheminformatics, molecular modeling, virtual screening, and structure-based design. cambridgemedchemconsulting.comcambridgemedchemconsulting.comchemcomp.com

MOE provides functionalities that are directly applicable to the study of this compound:

Conformational Analysis: MOE can perform systematic conformational searches to identify low-energy structures. chemcomp.com

Molecular Dynamics: It includes tools for running and analyzing MD simulations to study the dynamic behavior of molecules and their complexes. chemcomp.com

Descriptor Calculation: MOE can compute a vast array of 2D and 3D molecular descriptors used in QSAR and other modeling studies. researchgate.net

Visualization: It offers high-quality visualization of molecular structures, surfaces, and interactions, which is essential for interpreting computational results. chemcomp.com

Furthermore, MOE features a built-in Scientific Vector Language (SVL), a scripting language that allows users to customize and extend the software's capabilities to develop new tools and automate complex research workflows. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Other software packages commonly used in this field include Gaussian for quantum chemistry calculations, AMBER for molecular dynamics, and various tools from companies like ChemAxon for calculating physicochemical properties. cambridgemedchemconsulting.comjstar-research.com

Role in Advanced Organic Synthesis and Building Block Applications

Versatility as a Building Block in Complex Organic Molecule Synthesis

Cyclohexane-1,3-dione derivatives are considered key structural precursors for a wide array of synthetically important compounds. researchgate.netresearchgate.net Their versatility stems from the presence of a highly active methylene (B1212753) group situated between two carbonyl groups, as well as the reactivity of the dicarbonyl groups themselves. researchgate.netresearchgate.net This allows them to participate in a variety of chemical transformations. Substituted cyclohexane-1,3-diones are fundamental units found in numerous natural products, bioactive alkaloids, and complex heterocycles. google.com Their utility as a foundational component makes them attractive starting materials for the synthesis of diverse and valuable organic molecules. google.com The presence of the pentyl group in 2-pentylcyclohexane-1,3-dione introduces a nonpolar aliphatic chain, which is a common feature in many biologically active lipids and cannabinoids, making it a particularly relevant building block for targets in medicinal and pharmaceutical chemistry. google.com

Intermediate in the Synthesis of Natural Products

2-Substituted-cyclohexane-1,3-diones are valuable intermediates in the synthesis of natural products. google.com The cyclohexane-1,3-dione framework is a core component of various naturally occurring molecules and their synthetic analogues. researchgate.netgoogle.com For instance, these diones have been employed as starting materials in the synthesis of antimicrobial dialkylresorcinols and biologically significant chiloglottones. lookchem.com One of the most notable applications is the use of 5-pentylcyclohexane-1,3-dione (B100022) as a key intermediate in the total stereoselective synthesis of natural and unnatural hexahydrocannabinol (B1216694) (HHC) diastereomers, demonstrating its crucial role in accessing complex, natural product-like structures. nih.gov

Applications in Stereoselective Organic Synthesis

The structure of this compound and its isomers is well-suited for applications in stereoselective synthesis, where control over the three-dimensional arrangement of atoms is critical. The dione (B5365651) can be used to create new stereogenic centers in a predictable manner.

A significant application of this scaffold is in the stereoselective synthesis of hexahydrocannabinol (HHC) analogues. nih.gov In a key total synthesis developed by Tietze, 5-pentylcyclohexane-1,3-dione serves as a crucial starting material. nih.gov This process involves a condensation reaction with an optically pure citronellal, followed by a sequence of reactions including an intramolecular Diels-Alder reaction, aldol (B89426) condensation, aromatization, and elimination to construct the complex tricyclic core of HHC. nih.gov This synthetic route allows for the selective preparation of specific HHC diastereomers, such as (6aR,9R,10aR)-HHC and its unnatural (6aR,9S,10aR) counterpart, highlighting the compound's importance in creating stereochemically defined molecules. nih.gov

Reactant 1 Reactant 2 Key Reaction Type Product Class
5-Pentylcyclohexane-1,3-dioneOptically pure CitronellalIntramolecular Diels-AlderHexahydrocannabinol (HHC) Analogues

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

Cyclohexane-1,3-dione derivatives are established precursors for a multitude of bioactive molecules and pharmaceutical intermediates. researchgate.net The scaffold is present in compounds exhibiting a wide spectrum of biological activities, including herbicidal, anti-inflammatory, antibacterial, antiviral, and antitumor properties. researchgate.netresearchgate.netgoogle.com For example, 2-acyl-cyclohexane-1,3-diones have been investigated as potent herbicides that inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov Furthermore, the cyclohexane-1,3-dione core has been utilized to synthesize novel 1,2,4-triazine (B1199460) derivatives that function as anti-proliferative agents and tyrosine kinase inhibitors, demonstrating its value in the development of potential cancer therapeutics. nih.govmedchemexpress.com The adaptability of the cyclohexane-1,3-dione structure allows chemists to synthesize diverse libraries of compounds for screening and development of new pharmaceutical agents. researchgate.netscirp.org

Synthesis of Heterocyclic Compounds Derived from Cyclohexane-1,3-dione

The cyclohexane-1,3-dione framework is a versatile platform for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the dione enables its use in condensation and cyclization reactions with various substrates to form complex ring systems. researchgate.net Among the classes of heterocycles synthesized from this precursor are:

4H-chromenones researchgate.netresearchgate.net

2H-xanthenones researchgate.netresearchgate.net

Coumarins researchgate.net

Enaminones researchgate.net

Acridinediones researchgate.netgoogle.com

1,4-Dihydropyridines researchgate.net

Tetrahydrobenzo[b]thiophenes scirp.org

Tetrahydrobenzo[d]thiazoles scirp.org

These heterocyclic structures are themselves important pharmacophores found in many biologically active compounds, further underscoring the importance of cyclohexane-1,3-diones as foundational building blocks in medicinal chemistry. researchgate.netresearchgate.net

Exploration of Biological Activity Mechanisms and Research Applications Non Clinical

Enzyme Inhibition Studies

The unique structural characteristics of 2-pentylcyclohexane-1,3-dione and its analogs have positioned them as subjects of significant interest in enzyme inhibition research. These studies have primarily focused on their effects on plant enzymes, with notable implications for herbicide development, and on mammalian enzymes relevant to cancer research.

Mechanism of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Compounds based on the 2-acyl-cyclohexane-1,3-dione scaffold are recognized as potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comresearchgate.net This enzyme plays a crucial role in the biosynthesis of plastoquinone, an essential cofactor for the production of carotenoids in plants. mdpi.comresearchgate.net The inhibition of HPPD disrupts this pathway, leading to a deficiency in carotenoids, which are vital for protecting chlorophyll from photooxidation. This ultimately results in the characteristic bleaching of plant tissues.

The inhibitory action of these compounds is attributed to the presence of the 1,3-dione moiety within the cyclohexane (B81311) ring. mdpi.comresearchgate.net This structural feature is essential for their activity. mdpi.comresearchgate.net At a physiological pH, the ketone group at the third position can undergo keto-enol isomerization. researchgate.net Research has shown that these natural triketones act as competitive reversible inhibitors of HPPD.

Comparative Analysis with Commercial Herbicides

The herbicidal potential of 2-acyl-cyclohexane-1,3-dione derivatives has been evaluated in comparison to existing commercial herbicides that also target the HPPD enzyme. Studies have demonstrated that the efficacy of these compounds is comparable, and in some cases superior, to commercial triketone herbicides.

For instance, a derivative with an 11-carbon alkyl side chain exhibited an apparent 50% inhibitory concentration (I₅₀app) of 0.18 ± 0.02 µM against plant HPPD, which was slightly more potent than the commercial herbicide sulcotrione (I₅₀app: 0.25 ± 0.02 µM). mdpi.comresearchgate.net The length of the alkyl side chain has been identified as a critical factor for inhibitory activity, with an 11-carbon chain being optimal. mdpi.comresearchgate.net Further modifications, such as the introduction of a double bond, hydroxyl group, or methyl group on the cyclohexane ring, generally lead to a decrease in HPPD-inhibiting activity. mdpi.com Other research has identified novel 2-(arylformyl)cyclohexane-1,3-dione derivatives with superior potency against Arabidopsis thaliana HPPD (AtHPPD) compared to the commercial herbicide mesotrione (IC₅₀ = 0.204 μM). nih.gov

HPPD Inhibition by 2-Acyl-Cyclohexane-1,3-dione Derivatives and Commercial Herbicides

CompoundTarget EnzymeIC₅₀ (µM)
2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain)Plant HPPD0.18 ± 0.02
SulcotrionePlant HPPD0.25 ± 0.02
MesotrioneArabidopsis thaliana HPPD (AtHPPD)0.204
Compound II-3Arabidopsis thaliana HPPD (AtHPPD)0.248
Compound IV-45Arabidopsis thaliana HPPD (AtHPPD)0.21

Inhibition of Tyrosine Kinases (e.g., c-Met) by Derivatives

Derivatives of cyclohexane-1,3-dione have also been investigated for their potential to inhibit tyrosine kinases, a family of enzymes that play a critical role in cellular signaling pathways and are often implicated in the development and progression of cancer. The receptor tyrosine kinase c-Met, in particular, has been a focus of these studies.

Research has shown that various derivatives of cyclohexane-1,3-dione can act as potent inhibitors of c-Met kinase. nih.govnih.govacs.org A study evaluating a series of novel 1,2,4-triazine (B1199460) derivatives synthesized from a cyclohexane-1,3-dione starting material found that all tested compounds displayed potent c-Met enzymatic activity, with IC₅₀ values ranging from 0.24 to 9.36 nM. nih.gov Notably, ten of these compounds exhibited higher potency (IC₅₀ values less than 1.00 nM) than the established c-Met inhibitor, foretinib (IC₅₀ = 1.16 nM). nih.gov

c-Met Kinase Inhibition by Cyclohexane-1,3-dione Derivatives

Compound SeriesTarget KinaseIC₅₀ Range (nM)Reference Compound (Foretinib) IC₅₀ (nM)
1,2,4-Triazine derivativesc-Met0.24 - 9.361.16

Antimicrobial and Antifungal Research

In addition to their effects on plant and mammalian enzymes, 2-acylcyclohexane-1,3-diones have demonstrated promising activity against a range of microbial pathogens.

Activity Spectrum against Bacterial and Fungal Strains

Polyketides derived from 2-acylcyclohexane-1,3-diones have been shown to possess both antifungal and antimicrobial properties. mdpi.com For example, bioactivity-guided fractionation of extracts from Peperomia alata and P. trineura led to the isolation of several 2-acylcyclohexane-1,3-dione derivatives that were evaluated for their antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. nih.gov

One derivative, alatanone A, was identified as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 31.25 μg/ml. researchgate.net Another derivative, alatanone B, showed significant antifungal activity against Cladosporium cladosporioides, with an MIC of 62.5 μg/ml, which was more potent than the control compound cycloheximide (MIC 125 μg/ml). researchgate.net

Antimicrobial and Antifungal Activity of 2-Acylcyclohexane-1,3-dione Derivatives

CompoundActivityOrganism(s)MIC (µg/ml)
Alatanone AAntimicrobialGram-positive and Gram-negative bacteria31.25
Alatanone BAntifungalCladosporium cladosporioides62.5
Cycloheximide (Reference)AntifungalCladosporium cladosporioides125

Potential as Lead Compounds for Antimicrobial Agents

The demonstrated antimicrobial and antifungal activities of 2-acylcyclohexane-1,3-diones suggest their potential as lead compounds for the development of new antimicrobial agents. mdpi.com The ability to synthesize these compounds and their analogs provides a platform for structure-activity relationship studies aimed at optimizing their potency and spectrum of activity against various microbial pathogens. The unique structural scaffold of these compounds may offer a novel mechanism of action, which is particularly valuable in the face of growing antimicrobial resistance.

Anticancer Research and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of compounds built upon the cyclohexane-1,3-dione scaffold has garnered significant interest in medicinal chemistry, particularly in the domain of oncology. While research specifically targeting this compound is part of a broader exploration, studies on its structural analogs provide a foundational understanding of their potential as anticancer agents. These investigations have focused on evaluating their effectiveness against various cancer cell lines, understanding the relationship between their chemical structure and biological effects, and utilizing computational models to design more potent derivatives.

Evaluation of Cytotoxic Activity in Cancer Cell Lines (e.g., NSCLC)

Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their inhibitory activity against several human cancer cell lines, including non-small-cell lung cancer (NSCLC) lines such as H460 and A549. nih.govnih.gov In vitro screening has demonstrated that small molecules derived from the cyclohexane-1,3-dione core structure have the potential to be developed into anticancer agents. nih.gov For instance, a study by Mohareb et al. synthesized 40 compounds based on the cyclohexane-1,3-dione structure and tested their inhibitory effects against six different cancer cell lines. nih.gov Nineteen of these molecules were identified as highly cytotoxic candidates. nih.gov Further investigations into related structures, such as 1,1,3-tri(3-indolyl)cyclohexane, have also shown potent anticancer activity in various lung cancer cells (A549, H1299, H1435, CL1-1, and H1437) by inducing apoptosis. nih.gov Another related compound, 2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione, was found to suppress proliferation and migration in lung cancer cells. frontiersin.org These findings underscore the potential of the cyclohexane core structure in developing new cancer therapies.

Table 1: Cytotoxic Activity of Selected Cyclohexane-1,3-dione Derivatives Against Cancer Cell Lines

Compound Class Cancer Cell Line Observed Effect Reference
Cyclohexane-1,3-dione derivatives H460, A549 (NSCLC), HT-29, MKN-45, U87MG, SMMC-7721 Cytotoxic activity, kinase inhibition nih.govnih.gov
1,1,3-tri(3-indolyl)cyclohexane A549, H1299, H1435, CL1-1, H1437 (Lung Cancer) Apoptosis induction nih.gov
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione Lung Cancer Cells Suppression of proliferation and migration frontiersin.org

Correlation Between Structure and Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of cyclohexane-1,3-dione derivatives. Research has shown a strong correlation between the chemical structure of these molecules and their biological activity. nih.gov Variations in the substitutions on the cyclohexane-1,3-dione ring directly influence their cytotoxic effects. nih.gov

Quantitative structure-activity relationship (QSAR) modeling has been employed to identify the specific physicochemical and electronic features that govern the anticancer activity of these compounds against NSCLC cell lines. nih.gov These studies have revealed that the biological inhibitory activity (pIC50) is closely related to several molecular descriptors, including:

Physicochemical descriptors: Stretch–bend, hydrogen bond acceptors, Connolly molecular area, polar surface area, and total connectivity. nih.gov

Electronic descriptors: Total energy, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. nih.gov

This strong correlation indicates that the structural features of these heterocyclic compounds are intrinsically linked to their ability to inhibit cancer cell growth. nih.gov For example, analysis suggests that replacing electron-donating groups with electron-accepting groups could reduce the LUMO energy and thereby increase the biological activity of the molecules. nih.gov

In Silico Drug Design for Anticancer Agents

Computer-aided drug design (CADD) has become an essential tool for screening and designing novel anticancer agents based on the cyclohexane-1,3-dione scaffold. nih.gov By combining ligand-based and structure-based approaches, researchers can rationalize the screening of compound candidates and predict their efficacy. nih.gov

In silico screening, incorporating QSAR modeling, pharmacokinetic/pharmacodynamic (ADME-Tox) modeling, and molecular docking, has been used to design and optimize new classes of small molecules as potential inhibitors of specific cancer-related proteins, such as the c-Met tyrosine kinase, which is implicated in NSCLC proliferation. nih.govelsevierpure.com These computational models allow for the identification of lead compounds for NSCLC therapy by predicting how they will interact with their target proteins. nih.gov This multistage in silico screening process, validated by molecular dynamics simulations, provides a strong foundation for the development of new targeted cancer therapies based on the cyclohexane-1,3-dione structure. nih.govresearchgate.net

Biosynthetic Pathways in Natural Systems

In nature, this compound belongs to a class of compounds known as chiloglottones, or 2,5-dialkylcyclohexane-1,3-diones. nih.govresearchgate.net These molecules are significant as semiochemicals, particularly in the pollination strategy of sexually deceptive Australian orchids of the genus Chiloglottis. nih.govfrontiersin.org These orchids mimic the sex pheromones of female wasps to attract specific male wasp pollinators. frontiersin.orgnih.gov

Formation of Chiloglottones (2,5-Dialkylcyclohexane-1,3-diones) in Plants

Chiloglottones are a unique class of floral volatiles produced by Chiloglottis orchids. botany.one Their formation is predicted to arise from the condensation of intermediates from fatty acid (FA) biosynthesis and the β-oxidation (degradative) pathways. frontiersin.org The biosynthesis is highly regulated, occurring only in a specific part of the flower—the insectiform callus on the labellum—and is dependent on the flower's developmental stage. frontiersin.orgresearchgate.net

Chiloglottone production is not constitutive; it requires an external trigger. Research has shown that exposure to UV-B radiation, present in normal sunlight, is essential for initiating the biosynthesis. botany.oneresearchgate.net While the initial production can be triggered by UV-B light alone within minutes, sustained synthesis over longer periods requires de novo protein synthesis. botany.oneresearchgate.net The amount of chiloglottone within a flower is a dynamic interplay between the developmental stage, the intensity and duration of UV-B exposure, and ongoing protein synthesis. botany.one

Enzymatic Mechanisms in Natural Product Synthesis

The biosynthesis of chiloglottones is intrinsically linked to the expression and activity of enzymes involved in fatty acid metabolism. nih.govnih.gov Transcriptome analysis of Chiloglottis trapeziformis orchids has identified key transcriptional trends associated with chiloglottone production. Specifically, there is a developmental upregulation of genes for fatty acid biosynthesis and β-oxidation as the flower transitions from a young bud to maturity. frontiersin.orgnih.gov

Key enzymes and genes identified in this pathway include:

KETOACYL-ACP SYNTHASE (KAS)

FATTY ACYL-ACP THIOESTERASE

ACYL-COA OXIDASE frontiersin.orgnih.gov

Enzyme inhibition experiments have provided direct evidence for the involvement of these pathways. When the activity of KETOACYL-ACP SYNTHASE (KAS) was targeted with an inhibitor (Cerulenin), chiloglottone biosynthesis was significantly inhibited by up to 88.4% in three different Chiloglottis species. nih.govnih.gov These findings provide strong biochemical evidence that the coordinated, tissue-specific, and developmentally regulated expression of fatty acid pathway genes and their corresponding enzyme activities are fundamental to the production of chiloglottones in these orchids. frontiersin.orgnih.gov

Table 2: Key Enzymes in the Biosynthesis of Chiloglottones

Enzyme Pathway Role Reference
Ketoacyl-ACP synthase (KAS) Fatty Acid Biosynthesis Fatty acid elongation; inhibition significantly blocks chiloglottone production. nih.govnih.gov
Fatty acyl-ACP thioesterase Fatty Acid Biosynthesis Terminates fatty acid elongation. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,5-Dialkylcyclohexane-1,3-diones
Chiloglottone
Foretinib
1,1,3-tri(3-indolyl)cyclohexane
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione
Cerulenin
2-ethyl-5-pentylcyclohexan-1,3-dione
2-butyl-5-methylcyclohexan-1,3-dione
2-ethyl-5-propylcyclohexan-1,3-dione
Leptospermone

Tautomerism and its Influence on Reactivity and Biological Activity

The chemical behavior and biological functions of this compound are profoundly influenced by the phenomenon of tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. openstax.org In the case of this compound, a β-dicarbonyl compound, this is expressed as a dynamic equilibrium between the diketo form and its enol tautomers.

The Keto-Enol Equilibrium

Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of the diketo tautomer and, more significantly, the enol tautomer. libretexts.orglibretexts.org While simple monocarbonyl compounds like cyclohexanone exist almost entirely in the keto form at equilibrium, the 1,3-dicarbonyl arrangement in this compound provides substantial stabilization for the enol form. openstax.org

The primary stabilizing factors for the enol tautomer are:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. libretexts.orglibretexts.orgmasterorganicchemistry.com

Due to these stabilizing effects, the equilibrium for 1,3-diones strongly favors the enol form. For instance, the related compound 2,4-pentanedione exists as 85% enol tautomer under normal conditions. libretexts.orglibretexts.org For cyclohexane-1,3-dione, the more stable mono-enol form is 3-hydroxycyclohex-2-enone, where the double bond is conjugated with the carbonyl group. study.com The presence of the pentyl group at the second position does not fundamentally alter this equilibrium, which remains shifted towards the stabilized enol form.

Influence on Chemical Reactivity

The existence of the enol tautomer is responsible for much of the reactivity observed in carbonyl compounds. openstax.org The enol form behaves as a nucleophile at the alpha-carbon, allowing it to participate in various chemical reactions. A key aspect of its reactivity, particularly relevant to its biological activity, is the ability of the enolic 1,3-dione moiety to act as a bidentate ligand, chelating metal ions. This chelating ability is a direct consequence of the spatial arrangement of the hydroxyl and carbonyl groups in the enol tautomer.

Influence on Biological Activity (Non-Clinical)

The biological activity of 2-alkyl-cyclohexane-1,3-diones is intrinsically linked to the properties of the enol tautomer. These compounds are known to act as inhibitors of certain enzymes, with a well-documented example being p-Hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov HPPD is a non-heme Fe(II)-dependent dioxygenase that is a crucial enzyme in the biosynthesis of plastoquinone, a necessary cofactor in photosynthesis. nih.gov

The inhibitory mechanism of 2-acyl-cyclohexane-1,3-diones against HPPD relies on the ability of the enol tautomer to chelate the ferrous ion (Fe²⁺) in the enzyme's active site. mdpi.com This action mimics the binding of the natural substrate, effectively blocking the enzyme and disrupting the biochemical pathway. Research has demonstrated that the 1,3-dione feature is an absolute requirement for the inhibition of HPPD. nih.gov

Detailed structure-activity relationship (SAR) studies have been conducted on a series of 2-acyl-cyclohexane-1,3-diones to investigate how modifications to the side chain affect their inhibitory potency against plant HPPD. While data for the 2-pentyl derivative was not specified, research on congeners with varying alkyl chain lengths provides significant insight into the structure-activity landscape.

Compound (2-acyl-cyclohexane-1,3-dione)Alkyl Chain LengthHPPD Inhibitory Activity (I50app: µM)
2-Acetyl-cyclohexane-1,3-dioneC21.5 ± 0.1
2-Propionyl-cyclohexane-1,3-dioneC30.59 ± 0.05
2-Butyryl-cyclohexane-1,3-dioneC40.43 ± 0.05
2-Hexanoyl-cyclohexane-1,3-dioneC60.29 ± 0.03
2-Octanoyl-cyclohexane-1,3-dioneC80.20 ± 0.02
2-Undecanoyl-cyclohexane-1,3-dioneC110.18 ± 0.02
Sulcotrione (Commercial Herbicide)-0.25 ± 0.02

Table 1. Inhibitory activity of selected 2-acyl-cyclohexane-1,3-dione congeners against plant p-Hydroxyphenylpyruvate dioxygenase (HPPD). Data sourced from a 2022 study on Peperomia natural product derivatives. nih.gov The inhibitory activity is expressed as the apparent half-maximal inhibitory concentration (I50app).

The data indicate that inhibitory potency increases with the length of the alkyl side chain, with a C11 chain showing optimal activity, even surpassing that of the commercial triketone herbicide sulcotrione. nih.gov This suggests that while the tautomeric 1,3-dione moiety is essential for the mechanism of action (metal chelation), the lipophilicity and length of the alkyl side chain are critical for effective binding within the active site of the enzyme. Theoretical studies on similar compounds have also found a close correlation between the free energy of tautomerization and their HPPD inhibitive activity, further cementing the link between the tautomeric equilibrium and biological function. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for 2-Pentylcyclohexane-1,3-dione

The synthesis of 2-substituted cyclohexane-1,3-diones is a cornerstone for the development of various fine chemicals and pharmaceuticals. google.com While several methods exist for the synthesis of cyclohexane-1,3-dione derivatives, challenges remain, particularly in achieving high efficiency and regioselectivity for C-alkylation with unactivated alkyl halides like the pentyl group.

A significant challenge in the direct alkylation of compounds like 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles is the propensity for O-alkylation over the desired C-alkylation. nih.gov Current strategies to overcome this include the use of ketodimethyl hydrazone derivatives to direct C-selective alkylation, which provides a high-yielding pathway to 2,2-dialkyl cycloalkanones. nih.gov Another established method involves the Michael-Claisen condensation process, for instance, reacting acetone (B3395972) with α,β-unsaturated esters. google.comorganic-chemistry.org

Future research should focus on developing more atom-economical and scalable catalytic methods. This could involve:

Catalyst Development: Investigating novel transition metal catalysts or organocatalysts that can selectively promote C-alkylation of the cyclohexane-1,3-dione core.

Flow Chemistry: Exploring continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.

Green Solvents: Developing synthetic protocols that utilize environmentally benign solvents to reduce the environmental impact of the synthesis.

A comparison of existing and potential future synthetic strategies is outlined below.

Method Description Advantages Challenges/Future Work
Direct Alkylation Direct reaction of a cyclohexane-1,3-dione with a pentyl halide.Simple, one-step process.Often results in O-alkylation, leading to low yields of the C-alkylated product. nih.gov
Hydrazone-Directed Alkylation Use of a hydrazone protecting group to direct the alkylation to the carbon atom. nih.govHigh regioselectivity for C-alkylation. nih.govRequires additional protection and deprotection steps.
Michael-Claisen Condensation Consecutive reaction process, for example, between an acetone derivative and an acrylate (B77674). organic-chemistry.orgGood yields and can be performed as a one-pot reaction. google.comMay require specific substrates and careful control of reaction conditions.
Catalytic Alkylation (Future) Use of novel catalysts to promote selective C-alkylation.Potentially more efficient, atom-economical, and scalable.Discovery of suitable and robust catalysts.

Elucidation of Detailed Reaction Mechanisms of this compound

While several reactions involving the cyclohexane-1,3-dione scaffold, such as Knoevenagel condensations and self-condensations, are known, a detailed mechanistic understanding is often lacking, particularly for more complex transformations. mdpi.com For instance, the regioselectivity observed in the consecutive Michael-Claisen process for synthesizing these derivatives is noteworthy but requires deeper mechanistic exploration. organic-chemistry.org

Future research should employ a combination of kinetic studies, isotopic labeling, and computational chemistry to:

Map Reaction Pathways: Elucidate the detailed step-by-step mechanisms for key synthetic transformations.

Identify Intermediates: Trap and characterize transient intermediates to provide direct evidence for proposed mechanisms.

Understand Tautomerism: Investigate the keto-enol tautomerism, as the enol form is predominant in solution and dictates the compound's reactivity. wikipedia.org The presence of the enol is crucial for the biological activity of related 2-acyl-cyclohexane-1,3-diones, which act as HPPD inhibitors. nih.govmdpi.com

Advanced Spectroscopic Characterization of Complex Derivatives

The characterization of cyclohexane-1,3-dione derivatives and their complexes is fundamental to understanding their structure and function. Standard techniques like IR, NMR, and UV-Vis spectroscopy are routinely used. nih.gov For instance, 1H NMR and heteronuclear multiple bond correlation (HMBC) experiments have been crucial in distinguishing between different isomers formed during synthesis, such as O- versus N-alkylation products in related heterocyclic systems. mdpi.com

Future research should leverage more advanced spectroscopic techniques to probe the intricate structural details of complex derivatives of this compound, especially its metal complexes and biological adducts. This could include:

Solid-State NMR: To characterize the structure of crystalline derivatives and polymers.

Circular Dichroism (CD) Spectroscopy: To study the interaction of chiral derivatives with biological macromolecules like proteins and determine changes in their secondary structure upon binding. mdpi.com

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, providing detailed structural information on complex reaction products and metabolites.

Integrated Computational and Experimental Approaches for Structure-Activity Relationship Refinement

The integration of computational modeling with experimental synthesis and biological testing has proven to be a powerful strategy for drug discovery. For cyclohexane-1,3-dione derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully used to understand their potential as anticancer agents and herbicides. nih.govnih.gov These studies have identified key structural features, both physicochemical and electronic, that correlate with biological activity. For example, in the inhibition of p-Hydroxyphenylpyruvate dioxygenase (HPPD), a 1,3-dione feature is essential, and the length of the alkyl side chain is optimal at 11 carbons for maximum activity. nih.govresearchgate.net

Future efforts should focus on refining these integrated models by:

Employing Higher-Level Computational Methods: Using density-functional theory (DFT) and molecular dynamics (MD) simulations to build more accurate predictive models. MD simulations can validate docking results and assess the stability of ligand-protein complexes over time. nih.gov

Expanding Descriptor Space: Incorporating a wider range of molecular descriptors in QSAR models to capture more subtle structure-activity relationships. Important descriptors identified in previous studies include stretch–bend energy, hydrogen bond acceptors, polar surface area, and HOMO/LUMO energy levels. nih.gov

Synthesizing and Testing Novel Analogs: Using the predictive power of refined models to design novel derivatives of this compound with potentially enhanced activity and selectivity. The synthesis and subsequent biological evaluation of these compounds would create a feedback loop to further improve the computational models.

Computational Technique Application in Research Future Refinement
QSAR Modeling Correlates molecular descriptors with biological activity to predict the potency of new compounds. nih.govnih.govIncorporate machine learning algorithms and a broader range of descriptors.
Molecular Docking Predicts the binding mode and affinity of a molecule to a biological target. nih.govnih.govUse more flexible docking protocols and scoring functions.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. nih.govPerform longer simulations on a wider range of derivatives and mutant proteins.

Exploration of Novel Biological Targets beyond Current Research Scope

Research into the biological activities of cyclohexane-1,3-dione derivatives has primarily focused on their roles as herbicides (inhibiting HPPD) and their potential as anticancer agents by targeting receptor tyrosine kinases like c-Met. nih.govnih.govnih.govresearchgate.net The cyclohexane-1,3-dione skeleton is a key fragment in a class of natural and synthetic compounds that inhibit HPPD by chelating the ferrous ion in the enzyme's active site. nih.gov Additionally, derivatives have shown antibacterial, antifungal, anti-inflammatory, and analgesic properties. nih.govmdpi.com

The structural versatility of this scaffold suggests that its biological activities are not limited to these targets. Future research should aim to:

Screen against Diverse Target Classes: Perform high-throughput screening of a library of this compound derivatives against a wide range of biological targets, including other enzymes, G-protein coupled receptors, and ion channels.

Investigate New Therapeutic Areas: Based on the known anti-inflammatory and analgesic activities of some derivatives, explore their potential for treating chronic inflammatory diseases or neuropathic pain. mdpi.com

Develop Chemical Probes: Synthesize labeled or functionalized derivatives of this compound to be used as chemical probes to identify new biological targets through affinity chromatography or activity-based protein profiling.

Investigation into the Biosynthesis of Cyclohexane-1,3-diones in Diverse Organisms

Naturally occurring 2-acyl-cyclohexane-1,3-diones have been isolated from plant species like Peperomia. nih.govmdpi.com These compounds are believed to be polyketides, but the specific biosynthetic pathways and the enzymes involved have not been fully characterized. The parent compound, 1,3-cyclohexanedione (B196179), is also found in nature. wikipedia.org

Unraveling the biosynthesis of these compounds could have significant implications for their biotechnological production. Future research in this area should focus on:

Genome Mining and Enzyme Discovery: Using genomic and transcriptomic data from organisms known to produce these compounds to identify the polyketide synthase (PKS) gene clusters responsible for their assembly.

Heterologous Expression and Characterization: Expressing the identified biosynthetic genes in a heterologous host (like E. coli or yeast) to produce the enzymes and characterize their function and substrate specificity in vitro.

Metabolic Engineering: Once the biosynthetic pathway is understood, using metabolic engineering strategies to produce this compound or novel derivatives in microbial systems, offering a potentially sustainable alternative to chemical synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pentylcyclohexane-1,3-dione, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves cyclohexane-1,3-dione derivatives reacting with alkylating agents (e.g., pentyl halides) under nucleophilic conditions. For example, cyclohexane-1,3-dione reacts with 2,4-difluoroaniline in the presence of catalysts (e.g., acid or base) at controlled temperatures (60–80°C) to form substituted diones . Optimization of solvent polarity (e.g., acetic acid or xylene) and reaction time (2–6 hours) is critical for minimizing side products like over-alkylation or diketone decomposition .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Answer : Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching bands (~1700 cm⁻¹) and alkyl chain vibrations .
  • NMR spectroscopy : 1H^1H-NMR resolves substituent positions (e.g., pentyl chain integration at δ 0.8–1.5 ppm), while 13C^{13}C-NMR confirms carbonyl carbons (~200 ppm) .
  • Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 195 for dimethyl derivatives) and fragmentation patterns validate structural integrity .

Q. How does the reactivity of this compound compare to other β-diketones in substitution or cyclization reactions?

  • Answer : The pentyl substituent enhances steric hindrance, reducing electrophilic substitution rates compared to unsubstituted cyclohexane-1,3-dione. However, the β-diketone moiety remains reactive in:

  • Knoevenagel condensations : With aldehydes to form α,β-unsaturated ketones .
  • Gewald thiophene synthesis : Reacting with sulfur and nitriles to yield dihydrobenzo[b]thiophenes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for asymmetric derivatization of this compound?

  • Answer : Conflicting data on enantioselectivity (e.g., organocatalytic vs. metal-catalyzed routes) require:

  • Kinetic isotope effects (KIE) : To distinguish between rate-determining steps (e.g., enolization vs. nucleophilic attack) .
  • Computational modeling (DFT) : Compare transition-state energies for competing pathways (e.g., hydrogen-bonding vs. π-π interactions in organocatalysis) .

Q. What computational strategies are effective in predicting the binding interactions of this compound derivatives with biological targets?

  • Answer :

  • Molecular docking : Screens derivatives against enzyme active sites (e.g., Fe²⁺-dependent dioxygenases) to prioritize candidates for synthesis .
  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over time, identifying critical residues for hydrogen bonding or hydrophobic interactions .

Q. How can structural modifications enhance the bioactivity of this compound derivatives in enzyme inhibition studies?

  • Answer : Rational design strategies include:

  • Electron-withdrawing groups (e.g., -NO₂) : Increase metal-chelation capacity, improving inhibition of Fe²⁺-dependent enzymes like 4-hydroxyphenylpyruvate dioxygenase .
  • Heterocyclic appendages (e.g., pyrimidine) : Enhance binding affinity to kinase ATP pockets, as seen in analogs with anticancer activity .

Q. What experimental approaches address discrepancies in reported solubility and stability profiles of this compound under varying pH conditions?

  • Answer :

  • High-throughput solubility assays : Use UV-Vis spectroscopy to measure compound dissolution in buffers (pH 3–10) .
  • Accelerated stability testing : Monitor degradation products (e.g., hydrolysis to carboxylic acids) via LC-MS under elevated temperatures (40–60°C) .

Methodological Challenges and Solutions

Q. What purification challenges arise during large-scale synthesis of this compound, and how are they mitigated?

  • Answer : Common issues include:

  • Co-elution of byproducts : Use orthogonal techniques (e.g., silica gel chromatography followed by recrystallization in ethanol/water) .
  • Emulsion formation : Optimize solvent pairs (e.g., ethyl acetate/hexane) and employ centrifugal partition chromatography .

Q. How can isotopic labeling (e.g., 13C^{13}C) clarify metabolic pathways of this compound in pharmacokinetic studies?

  • Answer :

  • Synthesis of 13C^{13}C-labeled analogs : Introduce isotopes at the carbonyl positions to track metabolic products via NMR or mass spectrometry .
  • In vivo tracer studies : Administer labeled compounds to model organisms and analyze excreted metabolites for oxidation or conjugation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.